molecular formula C10H16O B12077549 (E)-Myroxide CAS No. 28977-57-3

(E)-Myroxide

Cat. No.: B12077549
CAS No.: 28977-57-3
M. Wt: 152.23 g/mol
InChI Key: LIMXJCIGROLRED-SOFGYWHQSA-N
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Description

(E)-Myroxide is an organic compound known for its unique chemical properties and potential applications in various fields It is characterized by its specific molecular structure, which includes a double bond in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Myroxide typically involves the use of specific reagents and catalysts to achieve the desired configuration. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the (E)-alkene. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ylide precursor .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism by which (E)-Myroxide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    (Z)-Myroxide: The Z-configuration isomer of Myroxide, which has different chemical properties and reactivity.

    Myroxide Derivatives: Compounds with similar structures but different functional groups, such as hydroxyl or amino groups.

Uniqueness

(E)-Myroxide is unique due to its specific E-configuration, which imparts distinct chemical properties and reactivity compared to its isomers and derivatives. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical reactivity .

Properties

CAS No.

28977-57-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,2-dimethyl-3-[(2E)-3-methylpenta-2,4-dienyl]oxirane

InChI

InChI=1S/C10H16O/c1-5-8(2)6-7-9-10(3,4)11-9/h5-6,9H,1,7H2,2-4H3/b8-6+

InChI Key

LIMXJCIGROLRED-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\CC1C(O1)(C)C)/C=C

Canonical SMILES

CC(=CCC1C(O1)(C)C)C=C

Origin of Product

United States

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